molecular formula C14H15NO2 B3087669 2-Amino-2-(4-phenoxyphenyl)ethanol CAS No. 1177277-27-8

2-Amino-2-(4-phenoxyphenyl)ethanol

Cat. No.: B3087669
CAS No.: 1177277-27-8
M. Wt: 229.27 g/mol
InChI Key: LMSNUMFFSQXLQO-UHFFFAOYSA-N
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Description

2-Amino-2-(4-phenoxyphenyl)ethanol is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features both an amino group and a hydroxyl group attached to a phenoxyphenyl structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-phenoxyphenyl)ethanol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-phenoxybenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine. The final step involves the reduction of the nitro group to an amino group, followed by the addition of an ethanolamine moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-phenoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-Amino-2-(4-phenoxyphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-phenoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanol: A simpler compound with similar functional groups but lacking the phenoxyphenyl structure.

    4-Phenoxyphenylamine: Contains the phenoxyphenyl structure but lacks the hydroxyl group.

    Phenoxyethanol: Contains the phenoxy group and hydroxyl group but lacks the amino group.

Uniqueness

2-Amino-2-(4-phenoxyphenyl)ethanol is unique due to the presence of both an amino group and a hydroxyl group attached to a phenoxyphenyl structure. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

2-amino-2-(4-phenoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c15-14(10-16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSNUMFFSQXLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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